5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one
Description
Properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H21N3O4S/c1-14(24)15-2-4-17(5-3-15)22-8-10-23(11-9-22)28(26,27)18-6-7-19-16(12-18)13-20(25)21-19/h2-7,12H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
IOWHNNUEAIMNRP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4 |
Origin of Product |
United States |
Biological Activity
5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one, with the chemical formula C20H21N3O4S, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an aromatic ketone and features a sulfonamide group, which is significant for its biological activity. The molecular weight is approximately 399.465 g/mol, and it has a net charge of zero .
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.465 g/mol |
| Net Charge | 0 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that 5-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one exhibits significant anticancer properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, possibly through the modulation of antioxidant enzyme activities and inhibition of neuroinflammatory pathways .
The biological activities are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic processes.
- Neuroprotection : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative effects. Further analysis revealed that treated cells exhibited increased levels of pro-apoptotic markers .
Study 2: Antimicrobial Activity
In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential utility in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with functionalization of the indole-2-one core via sulfonylation. Use 1,3-dihydroindol-2-one as the base structure and react with chlorosulfonic acid to introduce the sulfonyl group .
- Step 2 : Couple the sulfonylated intermediate with 1-(4-acetylphenyl)piperazine under alkaline conditions (e.g., KCO in acetonitrile) to form the target compound. Reflux for 4–5 hours to ensure completion .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivative) and solvent polarity (e.g., DMF for enhanced solubility) to improve yields beyond 60% .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology :
- Purity Analysis : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to achieve baseline separation .
- Structural Confirmation : Perform H-NMR and C-NMR to verify sulfonyl and piperazinyl linkages. For example, the sulfonyl group typically appears as a singlet at ~3.3 ppm in H-NMR, while acetyl protons resonate at ~2.1 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 452.5) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodology :
- Target Binding : Screen against serotonin/dopamine receptors (e.g., 5-HT, D) using radioligand displacement assays. IC values < 100 nM suggest high affinity .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess viability at concentrations up to 100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?
- Methodology :
- Modifications : Synthesize analogs by varying substituents on the (i) acetylphenyl group (e.g., replace acetyl with trifluoromethyl ) and (ii) piperazinyl ring (e.g., introduce methyl or fluoro groups ).
- Assays :
- Lipophilicity : Measure logP values via shake-flask method; aim for 2–4 to balance solubility and membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining after 1 hour via LC-MS .
Q. What experimental designs are appropriate for resolving contradictions in reported biological activity data?
- Case Example : If one study reports potent 5-HT antagonism (IC = 50 nM) while another shows no activity:
- Replicate Conditions : Standardize assay protocols (e.g., cell type, ligand concentration, incubation time).
- Control Validation : Include reference antagonists (e.g., WAY-100635) to confirm receptor functionality .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare means across studies .
Q. How can environmental fate and toxicity be evaluated for this compound?
- Methodology :
- Environmental Persistence : Conduct OECD 307 biodegradation tests in soil/water systems. Monitor half-life using LC-MS/MS .
- Ecotoxicity : Use Daphnia magna acute toxicity assays (48-hour EC) and algal growth inhibition tests (72-hour IC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
